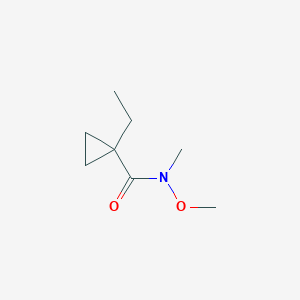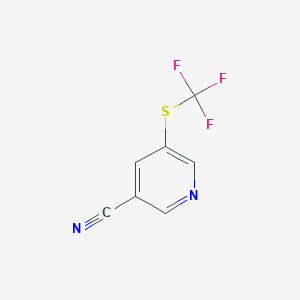
5-Trifluoromethylsulfanyl-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Trifluoromethylsulfanyl-nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives It features a trifluoromethylsulfanyl group attached to the nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trifluoromethylsulfanyl-nicotinonitrile can be achieved through a multi-step process. One common method involves the reaction of 5-bromo-nicotinonitrile with trifluoromethylthiolating agents. The reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process can be optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Trifluoromethylsulfanyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: 5-Trifluoromethylsulfanyl-aminomethylpyridine.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Trifluoromethylsulfanyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Trifluoromethylsulfanyl-nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and binding affinity, making it a potent inhibitor or modulator of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Trifluoromethyl-nicotinonitrile
- 2,6-Difluoronicotinonitrile
- 5-Trifluoromethylthio-2-pyridone
Uniqueness
5-Trifluoromethylsulfanyl-nicotinonitrile is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it a valuable scaffold for the development of new bioactive molecules and advanced materials.
Propiedades
Fórmula molecular |
C7H3F3N2S |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
5-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-1-5(2-11)3-12-4-6/h1,3-4H |
Clave InChI |
KVTYOYSMIKSKNU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1SC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
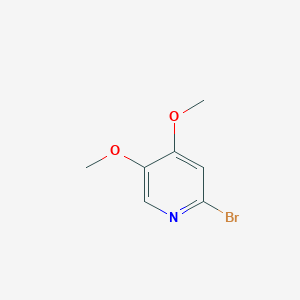
![3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate](/img/structure/B11760859.png)

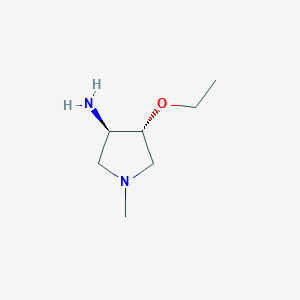
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
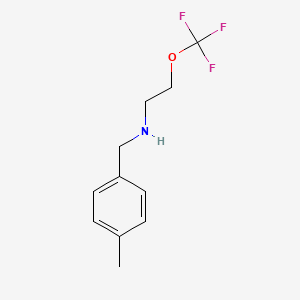

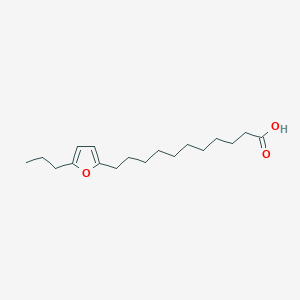
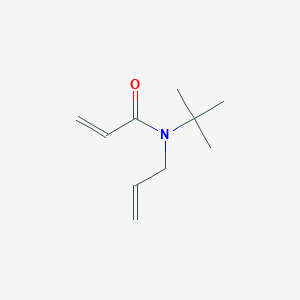
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760952.png)
